molecular formula C6H5ClN4 B11915418 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile

Cat. No.: B11915418
M. Wt: 168.58 g/mol
InChI Key: YWJADUNEZVABQA-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methylamino group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(methylamino)pyrimidine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of 4-chloro-6-(methylamino)pyrimidine-5-amine.

    Oxidation: Formation of 4-chloro-6-(nitrosoamino)pyrimidine-5-carbonitrile or 4-chloro-6-(nitroamino)pyrimidine-5-carbonitrile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile is primarily related to its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
  • 4-Chloro-6-(methylamino)pyrimidine
  • 4-Chloro-6-(methylamino)pyrimidine-5-amine

Uniqueness

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-(methylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5ClN4/c1-9-6-4(2-8)5(7)10-3-11-6/h3H,1H3,(H,9,10,11)

InChI Key

YWJADUNEZVABQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)C#N

Origin of Product

United States

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